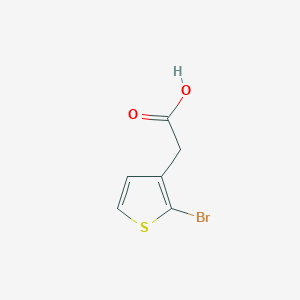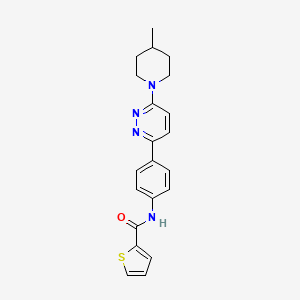
N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C23H26N4O2S . It is a synthesized compound that has been studied and researched for its potential applications in various scientific fields.
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridazin-3-yl group attached to a 4-methylpiperidin-1-yl group . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms .Physical and Chemical Properties Analysis
This compound has a molecular weight of 422.55 . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 rotatable bonds . Its partition coefficient (logP) is 5.195, and its distribution coefficient (logD) is 5.189 . Its water solubility (LogSw) is -5.11 .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Agents
Research has focused on the synthesis of new compounds with potential as antimicrobial agents, leveraging the structural properties of thiophene-2-carboxamide and related derivatives. For instance, compounds synthesized from thiophene derivatives have shown promise in vitro antibacterial and antifungal activities against various pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. These studies highlight the potential of thiophene derivatives in developing new antimicrobial drugs (Desai, Dodiya, & Shihora, 2011).
Heterocyclic Synthesis
Thiophene-2-carboxamide and its derivatives have been utilized in the synthesis of heterocyclic compounds, contributing to pharmaceutical chemistry. For example, the synthesis of novel pyridine and fused pyridine derivatives using thiophene-2-yl-pyridine-3-carbonitrile as a starting material has been reported. These compounds were evaluated for their antimicrobial and antioxidant activities, showcasing their therapeutic potential (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Anticancer Activity
Another area of research involves the synthesis of thiophene-2-carboxaldehyde derivatives and their evaluation for anticancer activity. These studies have included optical spectroscopic, anticancer, and docking studies to determine the binding characteristics of these compounds to carrier proteins like Human Serum Albumin (HSA). The results suggest that certain thiophene derivatives could be promising in the development of new anticancer agents (Shareef, Musthafa, Velmurugan, Karthikeyan, Ganesan, Padusha, Musthafa, & Mohamed, 2016).
Enzyme Inhibition
The design and synthesis of pyridazine derivatives acting as enzyme inhibitors, particularly AChE (acetylcholinesterase) inhibitors, have been explored. These studies show how structural modifications of the pyridazine ring can lead to improved inhibitory activity and selectivity, potentially offering new avenues for therapeutic interventions (Contreras, Parrot, Sippl, Rival, & Wermuth, 2001).
Propiedades
IUPAC Name |
N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-15-10-12-25(13-11-15)20-9-8-18(23-24-20)16-4-6-17(7-5-16)22-21(26)19-3-2-14-27-19/h2-9,14-15H,10-13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMCYWDDCAUFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
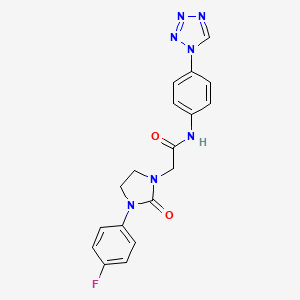
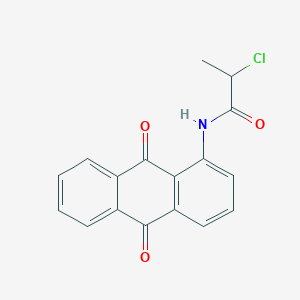
![1-[3-(3,4-Difluorophenyl)propanoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2914132.png)
![Ethyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2914136.png)
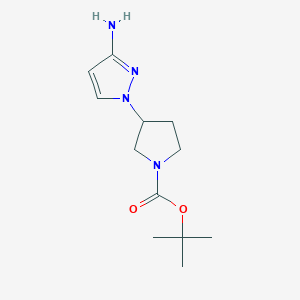
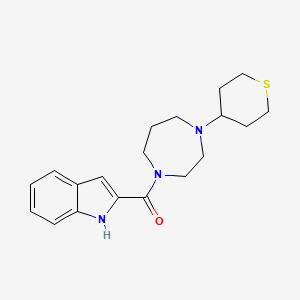
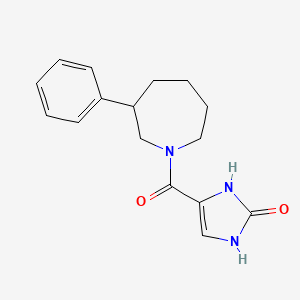
![2-(4-ethoxyphenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2914141.png)



![1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B2914148.png)

